molecular formula C12H13N B11724675 1-(2-Methylphenyl)cyclobutanecarbonitrile CAS No. 29786-39-8

1-(2-Methylphenyl)cyclobutanecarbonitrile

Cat. No.: B11724675
CAS No.: 29786-39-8
M. Wt: 171.24 g/mol
InChI Key: JKJIAVWVTFWKPR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Methylphenyl)cyclobutanecarbonitrile is an organic compound with the molecular formula C12H13N. It is a derivative of cyclobutanecarbonitrile, where a 2-methylphenyl group is attached to the cyclobutane ring.

Preparation Methods

The synthesis of 1-(2-Methylphenyl)cyclobutanecarbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses boron reagents under mild and functional group-tolerant conditions . The specific reaction conditions and reagents used for the synthesis of this compound may vary, but the general approach involves the coupling of a cyclobutanecarbonitrile derivative with a 2-methylphenylboronic acid or its equivalent.

Chemical Reactions Analysis

1-(2-Methylphenyl)cyclobutanecarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the nitrile group or the phenyl group is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2-Methylphenyl)cyclobutanecarbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)cyclobutanecarbonitrile exerts its effects depends on the specific application. In chemical reactions, it acts as a reactant that undergoes transformation under specific conditions. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The exact molecular targets and pathways involved would depend on the specific context of its use .

Comparison with Similar Compounds

1-(2-Methylphenyl)cyclobutanecarbonitrile can be compared with other similar compounds, such as:

    Cyclobutanecarbonitrile: The parent compound without the 2-methylphenyl group.

    1-(4-Chlorophenyl)cyclobutanecarbonitrile: A similar compound with a chlorophenyl group instead of a methylphenyl group.

    1-(2-Methylphenyl)cyclobutane-1-carbonitrile: A closely related compound with slight structural variations.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .

Properties

CAS No.

29786-39-8

Molecular Formula

C12H13N

Molecular Weight

171.24 g/mol

IUPAC Name

1-(2-methylphenyl)cyclobutane-1-carbonitrile

InChI

InChI=1S/C12H13N/c1-10-5-2-3-6-11(10)12(9-13)7-4-8-12/h2-3,5-6H,4,7-8H2,1H3

InChI Key

JKJIAVWVTFWKPR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2(CCC2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.